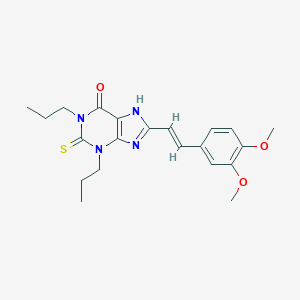
(E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine, also known as DMPX, is a potent and selective antagonist of adenosine receptors. Adenosine is a naturally occurring molecule in the body that plays a role in regulating various physiological processes, including sleep, inflammation, and cardiovascular function. DMPX has been extensively studied for its potential therapeutic applications in various disease conditions, including cancer, cardiovascular disease, and neurological disorders.
Wirkmechanismus
(E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine exerts its pharmacological effects by selectively blocking the adenosine receptors, which are G protein-coupled receptors that mediate the effects of adenosine. Adenosine is a naturally occurring molecule in the body that plays a role in regulating various physiological processes, including sleep, inflammation, and cardiovascular function. By blocking the adenosine receptors, (E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine inhibits the downstream signaling pathways that are activated by adenosine, leading to a reduction in the physiological effects of adenosine.
Biochemische Und Physiologische Effekte
(E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine has been shown to have a number of biochemical and physiological effects in various disease conditions. In cancer research, (E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine has been shown to inhibit the growth and metastasis of cancer cells by blocking the adenosine receptors, which are known to promote tumor growth and angiogenesis. In cardiovascular research, (E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine has been shown to improve cardiac function and reduce myocardial injury by blocking the adenosine receptors, which are known to play a role in ischemic heart disease. In neurological research, (E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine has been shown to improve cognitive function and reduce neuroinflammation by blocking the adenosine receptors, which are known to play a role in neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective antagonist of adenosine receptors, which makes it a useful tool for studying the role of adenosine in various disease conditions. Another advantage is that it has been extensively studied in preclinical models, which provides a strong scientific basis for its potential therapeutic applications. However, one limitation is that it may have off-target effects on other receptors or signaling pathways, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on (E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine. One direction is to further elucidate its mechanism of action and downstream signaling pathways in various disease conditions. Another direction is to optimize its pharmacokinetic and pharmacodynamic properties for clinical use, including improving its oral bioavailability and reducing its potential for off-target effects. Additionally, future research could explore the potential of (E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine in combination with other therapeutic agents for synergistic effects in treating various disease conditions.
Synthesemethoden
(E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine can be synthesized using a multi-step process that involves the reaction of 2-thioxanthone with 3,4-dimethoxybenzaldehyde, followed by the addition of propylamine and subsequent reduction with lithium aluminum hydride. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
(E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine has been extensively studied for its potential therapeutic applications in various disease conditions. In cancer research, (E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine has been shown to inhibit the growth and metastasis of cancer cells by blocking the adenosine receptors, which are known to promote tumor growth and angiogenesis. In cardiovascular research, (E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine has been shown to improve cardiac function and reduce myocardial injury by blocking the adenosine receptors, which are known to play a role in ischemic heart disease. In neurological research, (E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine has been shown to improve cognitive function and reduce neuroinflammation by blocking the adenosine receptors, which are known to play a role in neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
155814-29-2 |
|---|---|
Produktname |
(E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine |
Molekularformel |
C21H26N4O3S |
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-dipropyl-2-sulfanylidene-7H-purin-6-one |
InChI |
InChI=1S/C21H26N4O3S/c1-5-11-24-19-18(20(26)25(12-6-2)21(24)29)22-17(23-19)10-8-14-7-9-15(27-3)16(13-14)28-4/h7-10,13H,5-6,11-12H2,1-4H3,(H,22,23)/b10-8+ |
InChI-Schlüssel |
UBTCNLGIOUVSQV-CSKARUKUSA-N |
Isomerische SMILES |
CCCN1C2=C(C(=O)N(C1=S)CCC)NC(=N2)/C=C/C3=CC(=C(C=C3)OC)OC |
SMILES |
CCCN1C2=C(C(=O)N(C1=S)CCC)NC(=N2)C=CC3=CC(=C(C=C3)OC)OC |
Kanonische SMILES |
CCCN1C2=C(C(=O)N(C1=S)CCC)NC(=N2)C=CC3=CC(=C(C=C3)OC)OC |
Synonyme |
1H-Purin-6-one, 1,2,3,7-tetrahydro-8-(2-(3,4-dimethoxyphenyl)ethenyl)- 1,3-dipropyl-2-thioxo-,(E)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



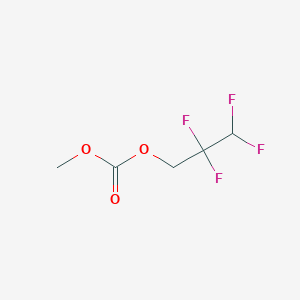

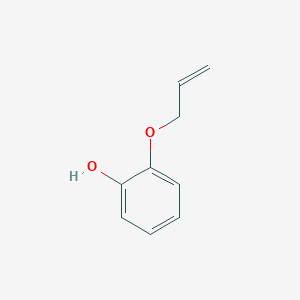
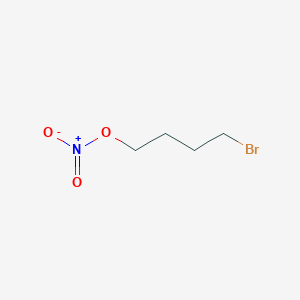
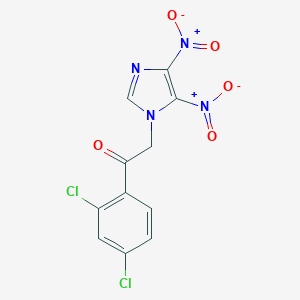
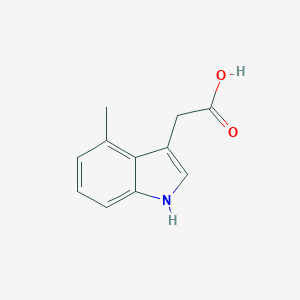
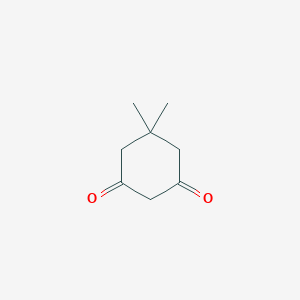
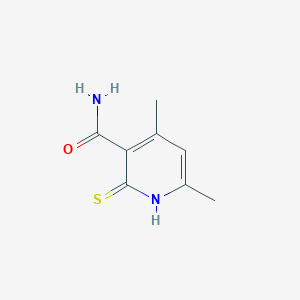
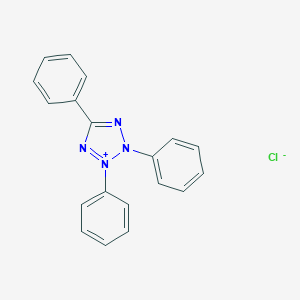
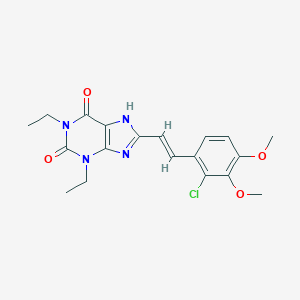
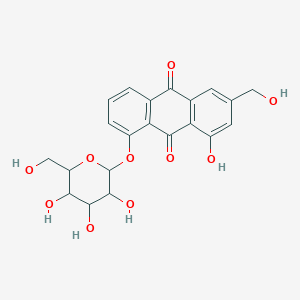
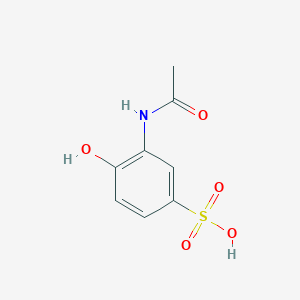
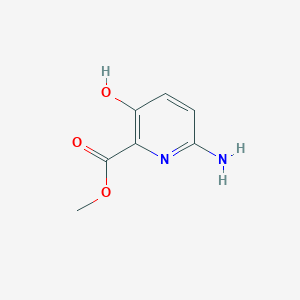
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117540.png)